Glu-P-1 has been shown to have a strong mutagenic effect on bacterial strains such as Salmonella typhimurium. The presence and position of the methyl group in the compound significantly affect its mutagenicity, with Glu-P-1 being the strongest mutagen among its derivatives3. The interaction of Glu-P-1 with DNA has been studied spectroscopically, revealing that it and its derivatives bind to calf thymus DNA with considerable affinity. The association constants for these interactions suggest a non-covalent binding to DNA, and the orientation of these compounds is parallel to the planes of the DNA base pairs4. This interaction with DNA is crucial for understanding the mutagenic and tumorigenic potential of Glu-P-1.
In the search for novel antiviral agents, a series of compounds structurally related to Glu-P-1 have been synthesized and tested against human rhinovirus. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, have shown promise as inhibitors of the virus. The stereospecific synthesis of these compounds avoids the need for separation of isomers, streamlining the process for potential pharmaceutical applications1.
The tumorigenic effects of Glu-P-1 have been studied in mice, with the compound being administered neonatally. The results indicated that Glu-P-1, along with its analog Glu-P-2, induced tumors in the lung and liver of the mice. The incidence of these tumors was significantly higher than in control groups, highlighting the carcinogenic risk associated with these compounds2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6